molecular formula C20H38BaO4 B13790034 Barium isodecanoate CAS No. 84370-80-9

Barium isodecanoate

Cat. No.: B13790034
CAS No.: 84370-80-9
M. Wt: 479.8 g/mol
InChI Key: AOXBGOXQPKELGN-UHFFFAOYSA-L
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Description

Barium isodecanoate (CAS 93965-23-2) is a metal carboxylate compound where barium ions (Ba²⁺) are coordinated with branched-chain isodecanoate ligands. This compound is structurally characterized by its branched alkyl chain in the carboxylate group, which influences its solubility, thermal stability, and reactivity. It is commonly utilized in industrial applications such as polymer stabilizers, lubricant additives, and specialty catalysts due to its ability to act as a heat stabilizer and viscosity modifier .

Properties

CAS No.

84370-80-9

Molecular Formula

C20H38BaO4

Molecular Weight

479.8 g/mol

IUPAC Name

barium(2+);8-methylnonanoate

InChI

InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

AOXBGOXQPKELGN-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2]

Origin of Product

United States

Preparation Methods

Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ba(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]

In industrial production, the synthesis involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Thermal Decomposition

Barium isodecanoate undergoes pyrolytic decomposition at elevated temperatures:

Ba RCOO 2ΔBaCO3+CO2+Hydrocarbons+H2O\text{Ba RCOO }_2\xrightarrow{\Delta}\text{BaCO}_3+\text{CO}_2+\text{Hydrocarbons}+\text{H}_2\text{O}

Thermogravimetric analysis (TGA) reveals a two-step decomposition:

Temperature Range (°C)Weight Loss (%)Dominant Process
150–25015–20Loss of coordinated H₂O
250–40060–70Decarboxylation, hydrocarbon release

This decomposition is critical in applications like thin-film processing, where residual BaCO₃ influences crystallinity .

Acid-Base Reactions

This compound reacts with mineral acids to form soluble salts:

Ba RCOO 2+2HClBaCl2+2RCOOH\text{Ba RCOO }_2+2\text{HCl}\rightarrow \text{BaCl}_2+2\text{RCOOH}

This reactivity underpins its use as a HCl scavenger in polyvinyl chloride (PVC) stabilization, neutralizing corrosive byproducts .

Reactivity Comparison with Other Carboxylates

Metal CarboxylateReaction Rate with HCl (rel.)
This compound1.0 (reference)
Calcium stearate0.7
Zinc laurate1.2

Coordination Chemistry

In lubricant formulations, this compound participates in mixed-metal complexes with carbonates or sulfonates. For example, overbased systems form micellar structures:

Ba RCOO 2+CaCO3Ba Ca CO3 microemulsions\text{Ba RCOO }_2+\text{CaCO}_3\rightarrow \text{Ba Ca CO}_3\text{ microemulsions}

These complexes enhance thermal stability and reduce friction .

Structural Features of Overbased Complexes

  • Core: Amorphous BaCO₃/CaCO₃

  • Shell: this compound surfactants

  • Continuous phase: Hydrocarbon solvent

Reaction with Carbon Dioxide

In overbased formulations, this compound reacts with CO₂ to form carbonate-enriched complexes:

Ba RCOO 2+CO2+H2OBaCO3+2RCOOH\text{Ba RCOO }_2+\text{CO}_2+\text{H}_2\text{O}\rightarrow \text{BaCO}_3+2\text{RCOOH}

This reaction is exploited to tune the basicity (metal ratio) of lubricant additives .

Stability in Solvent Systems

This compound exhibits high solubility in hydrocarbons (e.g., toluene, mineral oil) but precipitates in polar solvents like methanol. Its stability is pH-dependent, decomposing in strongly acidic or alkaline media .

This compound’s reactivity is central to its industrial utility, particularly in stabilizing polymers and enhancing lubricant performance. Its synthesis, decomposition pathways, and acid-neutralizing capacity are well-characterized, with ongoing research optimizing its coordination chemistry for advanced materials .

Scientific Research Applications

Barium isodecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of barium isodecanoate involves the release of barium ions (Ba²⁺) upon dissolution. These ions can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Table 1: Key Properties of Barium Carboxylates

Compound Name CAS Number Carboxylate Structure Key Applications References
Barium isodecanoate 93965-23-2 Branched C10 chain Polymer stabilizers, lubricants
Barium neodecanoate 84681-75-4 Highly branched C10 chain Superconductors (25–29% Ba content)
Barium isononanoate 84681-75-4 Branched C9 chain Niche catalytic processes
Barium isooctanoate 93843-12-0 Branched C8 chain Coatings, adhesives

Structural Insights :

  • Branching: this compound and neodecanoate both feature branched carboxylate chains, but neodecanoate has a more complex branching pattern, enhancing its solubility in nonpolar solvents .
  • Chain Length: Shorter chains (e.g., C8 in isooctanoate) reduce thermal stability compared to C10 derivatives like isodecanoate, which exhibit superior performance in high-temperature applications .

Functional Differences :

  • Barium neodecanoate’s high barium content (25–29%) makes it suitable for superconducting materials, whereas isodecanoate is preferred in polymer stabilization due to balanced reactivity and cost .

Comparison with Zinc-Based Carboxylate Complexes

Table 2: Barium vs. Zinc Isodecanoate/Neodecanoate Complexes

Parameter This compound Zinc Isodecanoate/Neodecanoate Complexes
Metal Ion Ba²⁺ (alkaline earth metal) Zn²⁺ (transition metal)
Thermal Stability High (>250°C) Moderate (150–200°C)
Primary Applications Polymer stabilizers Coatings, corrosion inhibitors
Environmental Impact Higher toxicity (Ba²⁺) Lower toxicity (Zn²⁺)
Market Data Limited consumption data Widely tracked in global markets

Key Findings :

  • Metal Ion Influence : Barium’s larger ionic radius and +2 charge enhance its ability to stabilize polymers via stronger ionic interactions, whereas zinc complexes prioritize corrosion inhibition and adhesion in coatings .
  • Market Trends: Zinc isodecanoate/neodecanoate complexes dominate consumption in coatings and adhesives, with extensive market projections (2020–2046), while barium derivatives occupy niche industrial roles .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound applications?

  • Methodological Answer :
  • Feasibility : Pilot small-scale toxicity assays (e.g., Daphnia magna tests) before scaling up .
  • Novelty : Explore understudied roles (e.g., photothermal agent in nanomedicine) via interdisciplinary collaboration .
  • Ethical Compliance : Adhere to OSHA guidelines for barium handling and waste disposal .

Q. Tables for Quick Reference

Technique Application Key Parameters Reference
FTIRLigand coordination confirmationAsymmetric stretching (1540–1650 cm⁻¹)
TGAThermal stability assessmentMass loss (%) at 200–400°C
XASLocal barium environment analysisEXAFS fitting (R-factor < 0.05)
ReactIRReal-time reaction monitoringPeak tracking (e.g., C=O at 1700 cm⁻¹)

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